2-Fluoro-6-methoxy-4-nitrophenol
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Overview
Description
2-Fluoro-6-methoxy-4-nitrophenol is a chemical compound with the molecular formula C7H6FNO4 . It has a molecular weight of 187.13 . The compound is typically used in laboratory settings .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H6FNO4/c1-13-6-3-4 (9 (11)12)2-5 (8)7 (6)10/h2-3,10H,1H3
. This code provides a detailed description of the molecule’s structure.
Scientific Research Applications
Synthesis and Chemical Reactions
- 2-Fluoro-6-methoxy-4-nitrophenol derivatives are synthesized for various applications. For instance, 3-Fluoro-4-nitrophenol, synthesized from 2,4-difluoronitrobenzene, undergoes methoxylation and demethylation as part of its synthesis process (Zhang Zhi-de, 2011).
Environmental and Pollution Studies
- This compound is involved in studies related to the decomposition of pesticides like metolachlor and methyl parathion using photoassisted Fenton reactions. These reactions are significant in addressing the pollution caused by pesticide residues in water (Pignatello & Sun, 1995).
Sensor Development
- This compound is used in developing chemosensors for detecting metal ions. For example, a phenyl thiadiazole-based Schiff base receptor uses this compound for the selective and sensitive detection of Al3+ ions (Manna, Chowdhury & Patra, 2020).
Liquid Crystal Research
- Research in liquid crystal technology utilizes derivatives of this compound to study the formation and stability of ferroelectric nematic phases in liquid crystals (Cruickshank, Walker, Storey & Imrie, 2022).
Atmospheric Chemistry
- In atmospheric chemistry, the reaction of compounds like guaiacol with hydroxyl radicals is studied, where nitroguaiacol isomers (derivatives of 2-methoxyphenol) are formed as main oxidation products. These studies help understand the chemical processes in the atmosphere and their implications for environmental pollution (Lauraguais et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-fluoro-6-methoxy-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4/c1-13-6-3-4(9(11)12)2-5(8)7(6)10/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXJTHSKSKQDQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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